molecular formula C11H13ClO2 B7991301 3-Chloro-6-methylphenethyl acetate

3-Chloro-6-methylphenethyl acetate

Cat. No.: B7991301
M. Wt: 212.67 g/mol
InChI Key: AZIURWJPIGVSSR-UHFFFAOYSA-N
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Description

3-Chloro-6-methylphenethyl acetate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the sixth position. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylphenethyl acetate typically involves the esterification of 3-chloro-6-methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-6-methylbenzoic acid or 3-chloro-6-methylacetophenone.

    Reduction: 3-Chloro-6-methylphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methylphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with biological targets. The chlorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenethyl acetate
  • 6-Methylphenethyl acetate
  • 3-Chloro-6-methylbenzyl acetate

Uniqueness

3-Chloro-6-methylphenethyl acetate is unique due to the combined presence of chlorine and methyl substituents on the phenyl ring, which can significantly alter its chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-3-4-11(12)7-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIURWJPIGVSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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